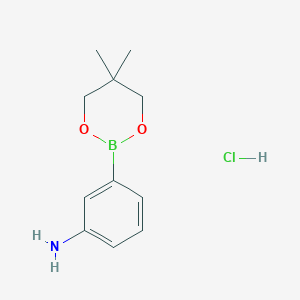

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Aminobenzeneboronic acid neopentyl glycol ester hydrochloride is a chemical compound with the molecular formula C11H17BClNO2 . It is a product offered by several chemical manufacturers and suppliers .

Molecular Structure Analysis

The molecular structure of this compound consists of an aminobenzeneboronic acid molecule that has been esterified with neopentyl glycol . The molecular weight of the compound is 241.52 .Physical and Chemical Properties Analysis

The compound has a reported melting point of 228-230°C . Other physical and chemical properties such as solubility, density, and boiling point are not specified in the search results.Wissenschaftliche Forschungsanwendungen

Fluorescent Probes and Sensors

3-Aminobenzeneboronic acid functionalized graphene quantum dots (APBA-GQDs) have been synthesized and utilized as selective and sensitive sensors for glucose monitoring. This innovation has enabled successful in vivo glucose monitoring in the striatum of rats (Qu et al., 2013). Additionally, hydrothermal carbon spheres functionalized by 3-aminobenzeneboronic acid (3-APBA) have shown remarkable selectivity and sensitivity as fluorescence sensors for efficient determination of L-tryptophan (Zhang et al., 2018).

Biomimetic Nanochannels

A novel pH gated glucose responsive biomimetic nanochannel, modified with 3-aminobenzeneboronic acid, has been developed. This technology allows the regulation of the glucose responsive property by pH, which can switch the nanochannels from an "on" to "off" state (Sun et al., 2012).

Drug Delivery Systems

Research on poly[(amino acid ester)phosphazenes] has explored their potential as substrates for controlled release of small molecules, which might include pharmaceuticals. These polymers, synthesized by treating poly(dichlorophosphazene) with amino acid esters, demonstrate a promising path for drug delivery applications (Allcock et al., 1994).

Thermosensitive Materials

A series of phosphazene derivatives with amino acid esters, which were synthesized from reactions of amino acid esters with cyclophosphazenes, showed concentration-dependent lower critical solution temperatures (LCST) in aqueous solutions. These findings are crucial for their potential biomedical applications, given their thermosensitive behaviors (Uslu et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to be used as a boronating agent in organic synthesis .

Mode of Action

The compound acts as a boronating agent, participating in reactions that introduce a boron atom into organic molecules . This can facilitate various transformations, including coupling reactions .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use in organic synthesis . By introducing a boron atom into organic molecules, it can enable various chemical transformations.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . The specific reaction conditions (e.g., temperature, solvent, catalyst) can also significantly affect its reactivity and the outcome of the chemical transformations it is used to facilitate .

Eigenschaften

IUPAC Name |

3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2.ClH/c1-11(2)7-14-12(15-8-11)9-4-3-5-10(13)6-9;/h3-6H,7-8,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYGZJXWLKFOIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657143 |

Source

|

| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-43-0 |

Source

|

| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(Pyridin-4-yl)methyl]amino}cycloheptane-1-carboxamide](/img/structure/B6350805.png)

![1-{[(Pyridin-4-yl)methyl]amino}cyclohexane-1-carboxamide](/img/structure/B6350808.png)

![1-{[(Pyridin-4-yl)methyl]amino}cyclopentane-1-carboxamide](/img/structure/B6350809.png)

![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350815.png)

![Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350822.png)

![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B6350830.png)

![6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6350863.png)

![2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350869.png)

![2-[2-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B6350875.png)

![6,6-Dimethyl-3-methylsulfanyl-4-oxo-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid methyl ester, 95%](/img/structure/B6350878.png)